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Compound of Interest

Adamantan-1-yl-piperidin-1-yl-
Compound Name:
methanone

Cat. No.: B368859

This in-depth technical guide provides a comprehensive overview of the antiviral properties of
adamantane derivatives for researchers, scientists, and drug development professionals. The
document details their core mechanism of action, spectrum of activity, the challenge of viral
resistance, and explores the landscape of novel derivatives. Quantitative data is presented in
structured tables for comparative analysis, and detailed experimental protocols for key antiviral
assays are provided.

Introduction to Adamantane Derivatives

Adamantane, a bulky, lipophilic, tricyclic alkane, serves as a unique scaffold in medicinal
chemistry. Its rigid structure and favorable pharmacokinetic properties have led to the
development of several derivatives with significant biological activity.[1] The first generation of
adamantane antivirals, amantadine and rimantadine, were licensed for the treatment and
prophylaxis of influenza A virus infections.[2][3] Their clinical use, however, has been
significantly curtailed due to the widespread emergence of resistant viral strains.[4] This has
spurred extensive research into novel adamantane derivatives with improved efficacy against
resistant viruses and a broader spectrum of antiviral activity.[4][5]

Mechanism of Action: Targeting the Influenza A M2
lon Channel
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The primary antiviral mechanism of amantadine and its derivatives against influenza A virus
involves the blockade of the M2 proton ion channel.[6] The M2 protein is a tetrameric
transmembrane protein that forms a pH-gated proton channel essential for the viral replication
cycle.[7][8]

During viral entry, after the virus is endocytosed into the host cell, the acidic environment of the
endosome activates the M2 channel. This activation allows protons to flow from the endosome
into the virion, lowering the internal pH. This acidification is a critical step for the uncoating
process, triggering the dissociation of the viral ribonucleoprotein (RNP) complexes from the
matrix protein (M1) and their subsequent release into the cytoplasm for nuclear import and
replication.[7]

Adamantane derivatives act as specific blockers of this M2 ion channel. The lipophilic
adamantane cage binds within the pore of the M2 channel, physically occluding the passage of
protons.[3] This inhibition of proton influx prevents the acidification of the virion interior, thereby
blocking the uncoating process and halting the viral replication cycle at an early stage.[9]
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Mechanism of Influenza A M2 lon Channel Inhibition by Adamantane Derivatives.

Spectrum of Antiviral Activity
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While the most well-characterized activity of adamantane derivatives is against influenza A
virus, research has explored their efficacy against a range of other viruses.

 Influenza A Virus: Amantadine and rimantadine are effective against many strains of
influenza A, but not influenza B, which lacks the M2 protein.[2] The emergence of resistant
strains, particularly those with the S31N mutation in the M2 protein, has rendered these first-
generation drugs largely ineffective against currently circulating influenza A viruses.[4]

e Herpes Simplex Virus (HSV): Some adamantane derivatives, such as tromantadine, have
shown activity against HSV.[10] One study identified ABMA [1-adamantyl (5-bromo-2-
methoxybenzyl) amine] as an inhibitor of HSV-2 with 50% effective concentrations (EC50) of
1.66 uM and 1.08 pM in cytopathic effect and plaque formation assays, respectively.[10]

e Human Immunodeficiency Virus (HIV): While amantadine and rimantadine do not inhibit HIV
replication, some novel derivatives have shown anti-HIV activity.[11] For instance, a
polyanionic adamantane derivative, "Amant," demonstrated an inhibitory concentration
(IC50) against HIV-1 replication of 2-6 pg/ml.[11]

» Hepatitis C Virus (HCV): The p7 protein of HCV forms an ion channel that has been a target
for adamantane derivatives. However, the efficacy of amantadine and rimantadine against
HCV in clinical trials has been disappointing.[12]

o Other Viruses: The antiviral activity of adamantane derivatives has been investigated against
other viruses, including respiratory syncytial virus (RSV) and coronaviruses, with varying
results.[13][14] For instance, amantadine and rimantadine showed in vitro activity against
SARS-CoV-2 with IC50 values of 120 uM and 30 puM, respectively.[14]

Quantitative Antiviral Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of various
adamantane derivatives against different viruses.

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus
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Compound Virus Strain Assay Type :ﬁns)o H1cs0 Reference
Influenza
Amantadine A/Udorn/72 Antiviral Assay Submicromolar [13]
(H3N2)
Influenza
Rimantadine A/Udorn/72 Antiviral Assay Submicromolar [13]
(H3N2)
Influenza
(R)-Rimantadine  A/Udorn/72 Antiviral Assay Submicromolar [13]
(H3N2)
Influenza
(S)-Rimantadine A/Udorn/72 Antiviral Assay Submicromolar [13]
(H3N2)
Influenza
Glycyl- -
imantadine A/H3N2 (Hong Antiviral Assay 0.11 [15]
Kong/68)
N-(adamantan-1-
yI)-5-(5-(azepan-
1-yl)pyrazin-2- Anti-influenza
AIHK/68 (H3N2) 35 [16]
y-1,3,4- Assay
thiadiazol-2-
amine (4j)
N-(adamantan-1-
yI)-5-(5-(azepan-
1-yl)pyrazin-2- A/PR/8/34 Anti-influenza
75 [16]
yI)-1,3,4- (HIN1) Assay
thiadiazol-2-
amine (4j)
Enol ester 10 A/lIV- Biological Assay 7.7 [17]
enantiomers Orenburg/29-
L/2016(H1N1)pd
mO09
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(rimantadine-

resistant)

Table 2: Antiviral Activity of Adamantane Derivatives against Other Viruses

Compound Virus Assay Type IC50 (pg/mL) Reference
Reverse
Transcriptase
Amant HIV-1 o 2-6 [11]
Activity / p24
ELISA
Reverse
Transcriptase
Amant HIV-2 o 93 [11]
Activity / p24
ELISA
Cytopathic Effect
ABMA HSV-2 1.66 uM (EC50) [10]
Assay
Plague
ABMA HSV-2 _ 1.08 uM (EC50) [10]
Formation Assay
) Fluorescence-
Amantadine SARS-CoV-2 120 uM [14]
based
] ) Fluorescence-
Rimantadine SARS-CoV-2 30 uM [14]
based
) Fluorescence-
Tromantadine SARS-CoV-2 98 uM [14]
based
Gly-Thz- Influenza Cytotoxicity
] ] 0.11 [18][19]
rimantadine A/Hongkong/68 Assay
Table 3: Cytotoxicity of Adamantane Derivatives
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Compound Cell Line CC50 (pg/mL) Reference
Amantadine Vero cells >100 [20]
Rimantadine Vero cells >100 [20]
Gly-Thz-rimantadine Not specified 50 [18][19]

Experimental Protocols

Detailed methodologies for key in vitro antiviral assays are provided below.

Plaque Reduction Assay

This assay is a standard method to quantify the infectivity of a lytic virus and to determine the
antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.

Materials:
» Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)

e Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and
antibiotics

 Virus stock of known titer

o Test compound (adamantane derivative) at various concentrations

e Overlay medium (e.g., medium containing methylcellulose or agarose)
 Fixative solution (e.g., 4% paraformaldehyde)

¢ Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

o Phosphate-buffered saline (PBS)

o 6-well or 12-well cell culture plates

Procedure:
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o Cell Seeding: Seed the host cells into multi-well plates at a density that will form a confluent
monolayer within 24 hours.

e Compound Treatment and Virus Infection:
o Prepare serial dilutions of the test compound in serum-free medium.
o When the cell monolayer is confluent, wash the cells with PBS.
o Aspirate the wash solution and add the diluted compound to the wells.

o Infect the cells with a predetermined amount of virus (e.g., 100 plaque-forming units (PFU)
per well).

o Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
e Overlay Application:

o After the incubation period, remove the virus-compound inoculum.

o Gently wash the monolayer with PBS.

o Add the overlay medium containing the respective concentrations of the test compound to
each well. The semi-solid overlay restricts the spread of progeny virions to adjacent cells,
resulting in the formation of localized plaques.

 Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque
formation (typically 2-4 days, depending on the virus).

e Plaque Visualization:
o Aspirate the overlay medium.
o Fix the cells with the fixative solution for at least 20 minutes.

o Remove the fixative and stain the cell monolayer with the staining solution for 15-30
minutes.
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o Gently wash the plates with water to remove excess stain and allow them to air dry.

o Data Analysis:
o Count the number of plaques in each well.

o Calculate the percentage of plaque reduction for each compound concentration compared
to the virus control (no compound).

o The 50% inhibitory concentration (IC50) is determined as the compound concentration
that reduces the number of plaques by 50%.[2][18][20][21][22]

Neuraminidase Inhibition Assay

This assay is specific for viruses that possess neuraminidase activity, such as the influenza
virus. It measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.

Materials:

Purified neuraminidase or intact virus

e Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-a-D-N-acetylneuraminic acid -
MUNANA)

o Assay buffer (e.g., MES buffer with CaCl2)

» Stop solution (e.g., glycine-NaOH buffer)

e Test compound (adamantane derivative) at various concentrations
o 96-well black microplates

e Fluorometer

Procedure:

e Compound and Enzyme/Virus Preparation:

o Prepare serial dilutions of the test compound in the assay buffer.
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o Dilute the neuraminidase enzyme or virus stock to a concentration that gives a linear
reaction rate.

o Assay Reaction:

[¢]

Add the diluted enzymel/virus to the wells of a 96-well black plate.

[e]

Add the diluted test compound to the respective wells.

o

Include controls for no enzyme (blank) and no inhibitor (enzyme activity control).

[¢]

Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes).
e Substrate Addition and Incubation:

o Add the MUNANA substrate to all wells to initiate the reaction.

o Incubate the plate at 37°C for a specific time (e.g., 60 minutes), protected from light.
e Reaction Termination and Fluorescence Measurement:

o Stop the reaction by adding the stop solution to each well.

o Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (e.g.,
excitation at 365 nm and emission at 450 nm).

» Data Analysis:
o Subtract the blank fluorescence from all readings.

o Calculate the percentage of neuraminidase inhibition for each compound concentration
relative to the enzyme activity control.

o The 50% inhibitory concentration (IC50) is the compound concentration that inhibits 50%
of the neuraminidase activity.[11][15][16][23]

M2 lon Channel Inhibition Assay
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Several methods can be used to assess the inhibition of the M2 ion channel, including
electrophysiological techniques and cell-based assays. A common cell-based approach
involves expressing the M2 protein in a system where its ion channel activity leads to a
measurable phenotype, such as growth inhibition, which can be rescued by an effective
inhibitor.

Materials:

e Ahost system (e.g., E. coli or Saccharomyces cerevisiae) transformed with a plasmid
expressing the influenza M2 protein.

o Growth medium for the host system.
 Inducing agent (if the M2 expression is under an inducible promoter).
e Test compound (adamantane derivative) at various concentrations.
e Spectrophotometer or plate reader for measuring cell growth (e.g., OD600).
Procedure:
e Culture Preparation:
o Inoculate the M2-expressing host cells into a liquid culture medium.
o Grow the culture to a specific optical density (e.g., mid-log phase).

e Compound Treatment and Induction:

[¢]

Aliquot the culture into a multi-well plate.

[e]

Add serial dilutions of the test compound to the wells.

o

Include controls for no M2 expression and M2 expression without any inhibitor.

[¢]

Induce the expression of the M2 protein (if applicable).

e Growth Monitoring:
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o Incubate the plate under appropriate growth conditions (e.g., 37°C with shaking).

o Monitor the growth of the cells over time by measuring the optical density at regular
intervals.

o Data Analysis:
o Plot the growth curves for each compound concentration.

o The inhibition of the M2 ion channel by the compound will alleviate the growth retardation
caused by M2 expression.

o The efficacy of the compound can be quantified by the extent of growth rescue at different
concentrations. The EC50 can be determined as the concentration of the compound that
restores 50% of the maximal growth rate.[3][6][24]

Experimental and Screening Workflow

The following diagram illustrates a general workflow for the screening and characterization of
the antiviral activity of novel adamantane derivatives.
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General Workflow for Antiviral Screening of Adamantane Derivatives.
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Conclusion

Adamantane derivatives represent a versatile class of compounds with proven antiviral activity,
primarily against influenza A virus through the inhibition of the M2 ion channel. While the
clinical utility of first-generation adamantanes has been hampered by resistance, ongoing
research is focused on the design and synthesis of novel derivatives to overcome this
challenge and to broaden their antiviral spectrum. The methodologies and data presented in
this guide provide a foundational resource for researchers in the field of antiviral drug discovery
and development, facilitating the evaluation and advancement of new adamantane-based
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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